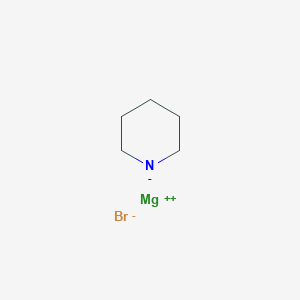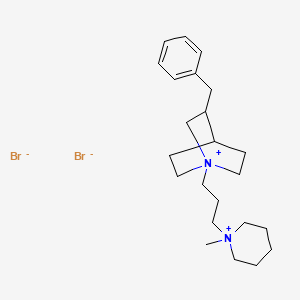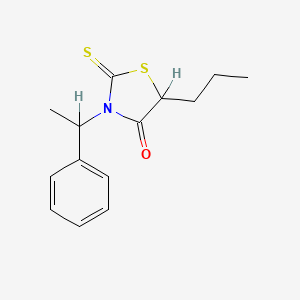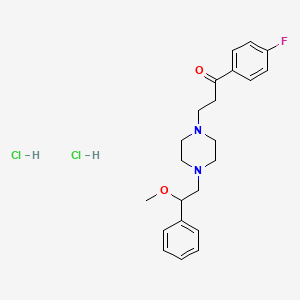
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a chemical compound belonging to the benzothiadiazine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as diuretics and antihypertensive agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiadiazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride under basic conditions can yield benzothiadiazine derivatives. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired substitution pattern on the benzothiadiazine ring.
Industrial Production Methods
Industrial production of benzothiadiazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiadiazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation, alkylation, or acylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring.
Aplicaciones Científicas De Investigación
Benzothiadiazine derivatives have a wide range of applications in scientific research, including:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes to study biological processes.
Medicine: As potential therapeutic agents for treating conditions like hypertension and edema.
Industry: As additives in materials science and other industrial applications.
Mecanismo De Acción
The mechanism of action of benzothiadiazine derivatives often involves interaction with specific molecular targets, such as ion channels or enzymes. For example, some benzothiadiazine derivatives act as diuretics by inhibiting the sodium-chloride symporter in the kidneys, leading to increased excretion of sodium and water.
Comparación Con Compuestos Similares
Similar Compounds
Chlorothiazide: A well-known diuretic with a similar structure.
Hydrochlorothiazide: Another diuretic with a similar mechanism of action.
Bendroflumethiazide: A thiazide diuretic with a similar pharmacological profile.
Uniqueness
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione may have unique properties or applications that distinguish it from other benzothiadiazine derivatives. These could include differences in potency, selectivity, or pharmacokinetic properties.
Propiedades
Número CAS |
22680-31-5 |
|---|---|
Fórmula molecular |
C8H7ClN2O2S |
Peso molecular |
230.67 g/mol |
Nombre IUPAC |
8-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-4-2-3-6(9)8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11) |
Clave InChI |
UJZLRVUDKVPXTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NS(=O)(=O)C2=C(N1)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)


![Ethene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediylsulfonyl)]bis-](/img/structure/B14708213.png)
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)



![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)

![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)


